molecular formula C14H16N2O5 B5538156 Methyl 3-(cyclopentylcarbamoyl)-5-nitrobenzoate

Methyl 3-(cyclopentylcarbamoyl)-5-nitrobenzoate

Cat. No.: B5538156
M. Wt: 292.29 g/mol
InChI Key: VXLVFUPTQHASJN-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopentylcarbamoyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a cyclopentylcarbamoyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclopentylcarbamoyl)-5-nitrobenzoate typically involves the esterification of 3-(cyclopentylcarbamoyl)-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed:

    Reduction of the nitro group: results in the formation of 3-(cyclopentylcarbamoyl)-5-aminobenzoate.

    Hydrolysis of the ester group: yields 3-(cyclopentylcarbamoyl)-5-nitrobenzoic acid.

    Electrophilic substitution: on the benzene ring can lead to various substituted derivatives.

Scientific Research Applications

Methyl 3-(cyclopentylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopentylcarbamoyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

    Methyl 3-(cyclohexylcarbamoyl)-5-nitrobenzoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Methyl 3-(cyclopentylcarbamoyl)-4-nitrobenzoate: Similar structure but with the nitro group in a different position on the benzene ring.

    Methyl 3-(cyclopentylcarbamoyl)-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness: Methyl 3-(cyclopentylcarbamoyl)-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-(cyclopentylcarbamoyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-21-14(18)10-6-9(7-12(8-10)16(19)20)13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLVFUPTQHASJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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